molecular formula C24H19ClN6O2 B2390135 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539800-65-2

7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2390135
CAS No.: 539800-65-2
M. Wt: 458.91
InChI Key: OYVXESNIGVHRLC-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This compound exhibits high specificity for GSK-3β, making it an invaluable pharmacological tool for dissecting the role of this kinase in cellular signaling pathways. Its primary research application lies in the study of neurological diseases, where GSK-3β hyperactivity is implicated in the pathogenesis of conditions such as Alzheimer's disease, bipolar disorder , and other neurodegenerative and psychiatric disorders . By inhibiting GSK-3β, this molecule can modulate the phosphorylation of key substrates, including tau protein, thereby helping researchers investigate mechanisms of neurofibrillary tangle formation, neuronal cell death, and neuroinflammation. The compound's well-defined mechanism of action and selectivity profile also support its use in exploring Wnt/β-catenin signaling and insulin sensitivity in metabolic research. This product is offered for research purposes to advance the understanding of fundamental biological processes and disease mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O2/c1-14-20(23(33)28-16-5-4-12-26-13-16)21(18-6-2-3-7-19(18)25)31-24(27-14)29-22(30-31)15-8-10-17(32)11-9-15/h2-13,21,32H,1H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXESNIGVHRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)O)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539800-65-2) is a novel triazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and case studies that illustrate its efficacy.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC24_{24}H19_{19}ClN6_{6}O2_{2}
Molecular Weight458.9 g/mol
CAS Number539800-65-2

The compound features a complex structure that includes a triazolo-pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps including the formation of the triazolo-pyrimidine scaffold through cyclization reactions. The presence of substituents like the chlorophenyl and hydroxyphenyl groups enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited IC50_{50} values in the low micromolar range against human melanoma (B16-F10) and monocytic cell lines (U937 and THP-1), indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit GSK-3β activity, which plays a crucial role in cancer cell signaling .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Activity Against Bacteria : It has shown potent activity against Staphylococcus aureus and other gram-positive bacteria. In assays measuring minimum inhibitory concentration (MIC), it displayed values comparable to standard antibiotics .
  • Target Enzymes : The mechanism of antibacterial action may involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential for bacterial DNA replication .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the compound's effect on human melanoma cells. Results indicated a reduction in cell viability by over 70% at concentrations as low as 1 μM after 48 hours of treatment. This suggests strong potential for development as an anticancer agent.
  • Case Study on Antibacterial Properties :
    • In a comparative study with established antibiotics, the compound showed an MIC of 0.25 μg/mL against S. aureus, outperforming many traditional treatments .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and their impact on physicochemical properties:

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Key Features Reference
Target Compound 7-(2-ClPh), 2-(4-OHPh), 5-Me, N-(Pyridin-3-yl) N/A N/A Hydroxyphenyl enhances polarity; pyridinyl aids in target binding
5j 7-(3,4,5-TrimethoxyPh), N-(4-NO₂Ph) 319.9–320.8 43 Nitrophenyl reduces solubility; trimethoxyphenyl increases bulkiness
5k 7-(3,4,5-TrimethoxyPh), N-(4-BrPh) 280.1–284.3 54 Bromophenyl enhances halogen bonding; moderate yield
7-(2-MeOPh)-N-(4-MeOPh) 7-(2-MeOPh), 2-(2-Thienyl), N-(4-MeOPh) N/A N/A Methoxy groups improve metabolic stability; thienyl alters π-π interactions
Compound 38 (CB2 Modulator) 2-(N-Benzyl-N-Me), N-Cyclohexyl, 7-Oxo 157 62 Benzyl and cyclohexyl groups enhance CNS penetration
2h (mTOR Inhibitor) 7-(3-MeOPh), 2-(Dioxolane-ethylthio), N-(4-MeOPh) 251.9–253.1 N/A Dioxolane-thioether linker improves solubility and binding affinity

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂ in 5j): Lower yields (43%) and higher melting points, likely due to reduced solubility .
  • Halogen Substituents (e.g., Br in 5k) : Moderate yields (54%) and lower melting points compared to nitro analogs, suggesting better processability .
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in ) enhance metabolic stability, while hydroxyphenyl (target compound) may increase polarity and hydrogen-bonding capacity.
  • Thioether Linkers (e.g., in 2h ) : Improve solubility and binding kinetics compared to pure hydrocarbon chains.

Preparation Methods

Core Reaction Mechanism and Substrate Selection

The foundational approach for synthesizingtriazolo[1,5-a]pyrimidine derivatives involves a one-pot, three-component reaction between 3-amino-1,2,4-triazole, aryl aldehydes, and β-ketoamides. For the target compound, this necessitates:

  • 2-Chlorobenzaldehyde to introduce the 7-(2-chlorophenyl) moiety.
  • Acetoacetyl pyridin-3-ylamine (instead of acetoacetanilide) to install the N-(pyridin-3-yl)carboxamide group.
  • 3-Amino-5-(4-hydroxyphenyl)-1,2,4-triazole to incorporate the 2-(4-hydroxyphenyl) substituent.

The reaction proceeds via a Knoevenagel condensation between the aldehyde and β-ketoamide, followed by cyclization with the triazole under maltose catalysis (25 mol%) at 80°C. Solvent-free conditions enhance atom economy and reduce waste.

Optimization of Reaction Parameters

Key parameters adapted from analogous syntheses include:

Parameter Optimal Value Yield Impact Source
Catalyst (maltose) 25 mol% 95% [1, Table 1]
Temperature 80°C Maximal [1, Table 1]
Reaction Time 20–25 min 90–95% [1, Table 2]

Substituting 3-amino-1,2,4-triazole with 3-amino-5-(4-hydroxyphenyl)-1,2,4-triazole may necessitate extended reaction times (30–40 min) due to steric hindrance from the 4-hydroxyphenyl group.

Alternative Pathways via Protected Intermediate Synthesis

Diamino-Triazole Precursor Preparation

A patent-pending method (EP1359149A1) outlines a four-step synthesis for triazolopyrimidines, emphasizing efficiency in amino group protection and condensation:

  • Synthesis of Diamino-Triazole : Reacting dialkyl cyanodithioimino carbonate with n-propylamine and hydrazine yields 3,5-diamino-1,2,4-triazole.
  • Functionalization : Introducing the 4-hydroxyphenyl group via Suzuki coupling or Ullmann reaction at the triazole’s 5-position prior to condensation.

Condensation with α,β-Unsaturated Acid Derivatives

The diamino-triazole intermediate reacts with methyl (E)-3-(2-chlorophenyl)-2-methylacrylate under acidic conditions (HCl, ethanol, reflux) to form the pyrimidine core. Subsequent hydrolysis of the methyl ester to the carboxylic acid and coupling with pyridin-3-ylamine via EDC/HOBt affords the carboxamide.

Post-Functionalization and Protecting Group Strategies

Hydroxyphenyl Group Installation

For methods lacking pre-functionalized triazoles, late-stage introduction of the 4-hydroxyphenyl group is achievable via:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of a brominated triazolopyrimidine with 4-hydroxyphenylboronic acid.
  • Diazonium Salt Coupling : Reaction with 4-hydroxybenzenediazonium chloride under basic conditions.

Protecting Group Considerations

The 4-hydroxyphenyl group’s phenol functionality often requires protection (e.g., acetyl or tert-butyldimethylsilyl) during synthesis to prevent side reactions. Deprotection is achieved via mild hydrolysis (K₂CO₃/MeOH) or fluoride treatment (TBAF).

Analytical Validation and Spectral Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Key signals include a singlet for the pyrimidine H-4 proton (δ 5.8–6.1), a broad singlet for the NHCO group (δ 9.7–10.3), and aromatic protons for the 2-chlorophenyl (δ 7.2–7.6) and 4-hydroxyphenyl (δ 6.8–7.1) groups.
  • IR Spectroscopy : Stretching vibrations at 1672 cm⁻¹ (C=O), 3297 cm⁻¹ (N-H), and 1596 cm⁻¹ (C=C).
  • Elemental Analysis : Expected C: 62.38%, H: 4.41%, N: 19.14% for C₂₃H₁₈ClN₅O₂.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield Range
Multicomponent Single-step, solvent-free, high atom economy Requires specialized triazole derivative 85–90%
Patent Route Scalable, regioselective Multi-step, costly catalysts 70–75%
Post-Functionalization Flexibility in substituent placement Low efficiency, side reactions 60–65%

Industrial-Scale Considerations

For large-scale production, the multicomponent method is preferred due to lower solvent consumption and faster cycle times. Maltose’s biodegradability aligns with green chemistry principles, though catalyst recovery systems must be implemented to reduce costs.

Q & A

Q. What are the established synthetic routes for this triazolopyrimidine derivative?

The compound is synthesized via multi-step reactions, typically involving:

  • One-pot three-component reactions using 5-amino-triazoles, aromatic aldehydes, and β-keto esters, catalyzed by APTS (3-aminopropyltriethoxysilane) in ethanol .
  • Condensation and cyclization steps in solvents like dimethylformamide (DMF) or acetic acid under reflux .
  • Introduction of the pyridin-3-yl amide group via coupling reactions, monitored by TLC or HPLC for intermediate purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (1H, 13C, and DEPT-135) to confirm substituent positions and hydrogen bonding patterns .
  • X-ray crystallography for resolving the fused triazolopyrimidine core and substituent geometry (e.g., triclinic crystal system with space group P1) .
  • Mass spectrometry (MS) and FT-IR to validate molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How does the 4-hydroxyphenyl substituent influence physicochemical properties?

The para-hydroxyl group enhances:

  • Aqueous solubility via hydrogen bonding, critical for in vitro assays .
  • Biological interactions , such as binding to kinase domains or receptors through polar contacts .

Advanced Questions

Q. How can researchers optimize synthetic yield amid contradictory solvent efficacy reports?

Contradictions in solvent performance (e.g., ethanol vs. DMF) can be resolved using:

  • Design of Experiments (DoE) to statistically model variables (temperature, catalyst loading, solvent polarity) .
  • Flow chemistry for precise control of reaction parameters, minimizing by-products .
  • Additive screening (e.g., APTS or ionic liquids) to stabilize intermediates and improve cyclization efficiency .

Q. What strategies address discrepancies in NMR data across studies?

Discrepancies may arise from solvent effects or dynamic processes. Mitigation approaches include:

  • Variable-temperature NMR to probe conformational flexibility .
  • Deuterated solvent standardization (e.g., DMSO-d6 vs. CDCl3) for consistent peak referencing .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

Q. How can structure-activity relationships (SAR) guide substituent modification for enhanced kinase inhibition?

Systematic SAR strategies involve:

  • Bioisosteric replacement : Swapping the 2-chlorophenyl group with electron-withdrawing groups (e.g., Br, CF₃) to modulate binding affinity .
  • Molecular docking to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyridin-3-yl) .
  • In vitro kinase profiling using assays like HTRF or fluorescence polarization to validate inhibitory potency .

Q. What advanced analytical methods validate purity when chromatographic data conflicts?

Combine orthogonal techniques:

  • HPLC-MS to detect trace impurities (<0.1%) .
  • Differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
  • Elemental analysis to confirm stoichiometric consistency with theoretical values .

Q. How do solubility challenges impact formulation for in vivo studies?

Poor solubility in aqueous buffers can be mitigated via:

  • Co-solvent systems (e.g., PEG-400/water) .
  • Nanoparticle encapsulation to improve bioavailability .
  • Prodrug derivatization of the hydroxyl group (e.g., phosphate esters) for enhanced absorption .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data in different cell lines?

Contradictions may stem from cell-specific metabolism or off-target effects. Solutions include:

  • Dose-response profiling across multiple cell models (e.g., HEK293 vs. HeLa) .
  • Chemical proteomics to map off-target interactions .
  • Knockout models to isolate pathway-specific effects .

Q. What methodologies resolve inconsistencies in reported IC₅₀ values?

Standardize assay conditions:

  • ATP concentration normalization in kinase assays to account for competition .
  • Reference controls (e.g., staurosporine for kinase inhibition benchmarks) .
  • Inter-laboratory validation using shared compound batches .

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